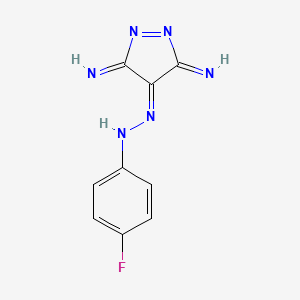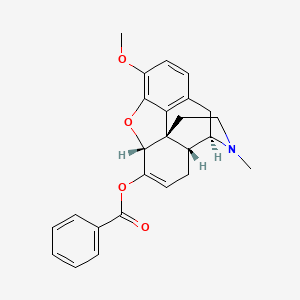![molecular formula C21H14F2N2O2 B10817633 (E)-[4-(3,5-Difluorophenyl)-3h-Pyrrolo[2,3-B]pyridin-3-Ylidene](3-Methoxyphenyl)methanol](/img/structure/B10817633.png)
(E)-[4-(3,5-Difluorophenyl)-3h-Pyrrolo[2,3-B]pyridin-3-Ylidene](3-Methoxyphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(3,5-difluorophenyl)-3H-pyrrolo[2,3-b]pyridin-3-ylidenemethanol is a synthetic organic compound that belongs to the class of pyrrolopyridines This compound is characterized by the presence of a difluorophenyl group and a methoxyphenyl group, which contribute to its unique chemical properties
准备方法
合成路线和反应条件
(E)-4-(3,5-二氟苯基)-3H-吡咯并[2,3-b]吡啶-3-亚基甲醇的合成通常涉及一个多步骤过程。一个常见的合成路线包括以下步骤:
吡咯并吡啶核心结构的形成: 此步骤涉及将合适的先驱体进行环化,形成吡咯并吡啶核心结构。反应条件通常包括使用碱,例如碳酸钾,以及溶剂,如二甲基甲酰胺。
二氟苯基的引入: 二氟苯基通过偶联反应引入,例如铃木-宫浦交叉偶联反应。此步骤需要钯催化剂和碱,如磷酸钾。
甲氧基苯基的添加: 甲氧基苯基通过亲核取代反应添加。此步骤可能涉及使用甲氧基苯基卤化物和碱,例如氢化钠。
工业生产方法
在工业环境中,(E)-4-(3,5-二氟苯基)-3H-吡咯并[2,3-b]吡啶-3-亚基甲醇的生产可以使用连续流动反应器进行放大。这些反应器可以精确控制反应条件,从而提高最终产品的产率和纯度。使用自动化系统还可以提高合成过程的效率和可重复性。
化学反应分析
反应类型
(E)-4-(3,5-二氟苯基)-3H-吡咯并[2,3-b]吡啶-3-亚基甲醇可以发生各种类型的化学反应,包括:
氧化: 该化合物可以被氧化成相应的酮或醛。常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 还原反应可以将该化合物转化为醇或胺。典型的还原剂包括氢化锂铝和硼氢化钠。
取代: 该化合物可以参与亲核取代反应,其中官能团被亲核试剂取代。常用的试剂包括甲醇钠或叔丁醇钾。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如:
氧化: 主要产物可能包括二氟苯基酮或醛。
还原: 主要产物可能包括二氟苯基醇或胺。
取代: 主要产物可能包括具有不同官能团的取代吡咯并吡啶。
科学研究应用
(E)-4-(3,5-二氟苯基)-3H-吡咯并[2,3-b]吡啶-3-亚基
化学: 该化合物用作合成更复杂分子的构建块。其独特的结构使其成为有机合成中宝贵的中间体。
生物学: 该化合物已显示出作为生物探针用于研究细胞过程的潜力。它可以用来研究特定蛋白质和酶在生物系统中的作用。
医学: 该化合物已被探索用于其潜在的治疗应用。它可能作为特定酶或受体的抑制剂,使其成为药物开发的候选者。
工业: 该化合物可用于开发具有特定性能的新材料。其独特的化学结构允许设计具有增强性能特性的材料。
作用机制
(E)-4-(3,5-二氟苯基)-3H-吡咯并[2,3-b]吡啶-3-亚基甲醇的作用机制涉及它与特定分子靶点的相互作用。 已知的一个靶点是成纤维细胞生长因子受体 1 (FGFR1) 。该化合物与受体结合并抑制其活性,导致下游对细胞信号通路的影响。这种抑制会导致细胞增殖、分化和存活的调节。
相似化合物的比较
类似化合物
- (E)-4-(3,5-二氟苯基)-3H-吡咯并[2,3-b]吡啶-3-亚基甲醇
- (E)-4-(3,5-二氟苯基)-3H-吡咯并[2,3-b]吡啶-3-亚基甲醇
- (E)-4-(3,5-二氟苯基)-3H-吡咯并[2,3-b]吡啶-3-亚基甲醇
独特性
(E)-4-(3,5-二氟苯基)-3H-吡咯并[2,3-b]吡啶-3-亚基甲醇的独特之处在于甲氧基在苯环上的特定位置。这种位置可以影响化合物的化学反应性和生物活性。与类似化合物相比,它可能表现出不同的分子靶点结合亲和力和选择性,导致不同的药理学特性。
属性
分子式 |
C21H14F2N2O2 |
|---|---|
分子量 |
364.3 g/mol |
IUPAC 名称 |
[4-(3,5-difluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C21H14F2N2O2/c1-27-16-4-2-3-12(9-16)20(26)18-11-25-21-19(18)17(5-6-24-21)13-7-14(22)10-15(23)8-13/h2-11H,1H3,(H,24,25) |
InChI 键 |
MCTZMJQJFCGZBX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C(=O)C2=CNC3=NC=CC(=C23)C4=CC(=CC(=C4)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


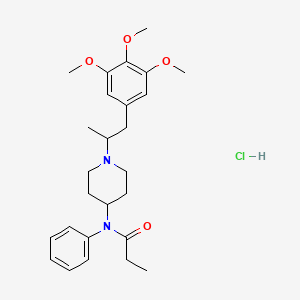
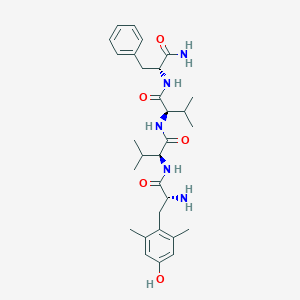
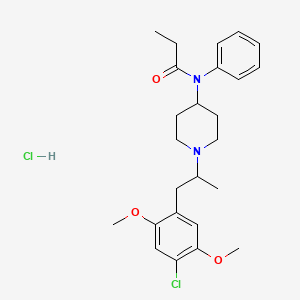
![N-[(2,4-dichlorophenyl)methyl]-1-methyl-5-oxo-prolinamide](/img/structure/B10817581.png)
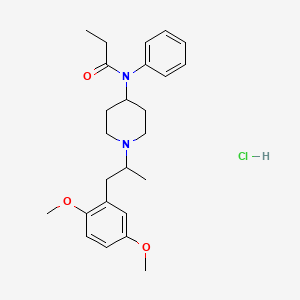
![[(1S,3R,18S,19R,20R,21R,22S,23R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B10817603.png)
![1-(4-Cyanophenyl)-3-[4-[4-[(4-cyanophenyl)carbamoylamino]phenoxy]phenyl]urea](/img/structure/B10817606.png)


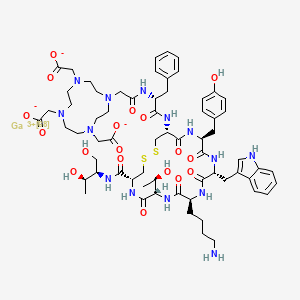
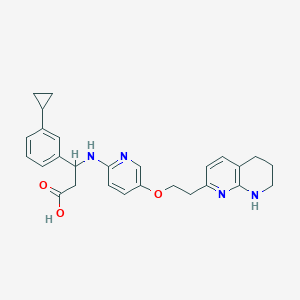
![(3R)-3-[(4S,5S)-2-(5-chloro-2-hydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazol-4-yl]-3-hydroxypropanoic acid](/img/structure/B10817625.png)
